![molecular formula C13H11N2+ B12542629 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium CAS No. 670223-02-6](/img/structure/B12542629.png)
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium is a heterocyclic compound that features a unique structure combining a phenyl group with a cyclopenta[c]pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with cyclopentanone, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism by which 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are used in similar applications.
Uniqueness: 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium is unique due to its specific combination of a phenyl group with a cyclopenta[c]pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
670223-02-6 |
|---|---|
Fórmula molecular |
C13H11N2+ |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
1-phenyl-7H-cyclopenta[c]pyridazin-1-ium |
InChI |
InChI=1S/C13H11N2/c1-2-6-12(7-3-1)15-13-8-4-5-11(13)9-10-14-15/h1-7,9-10H,8H2/q+1 |
Clave InChI |
BKJJWIZALJHJBC-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1[N+](=NC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)

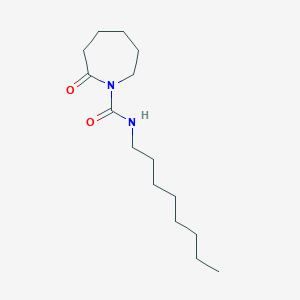
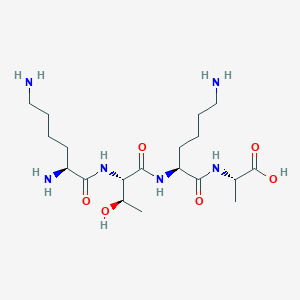
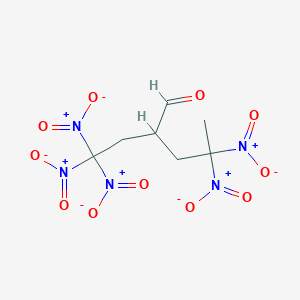
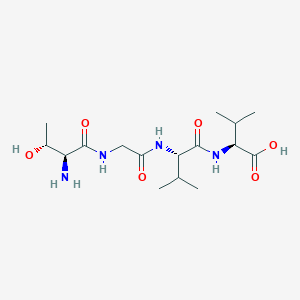

![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
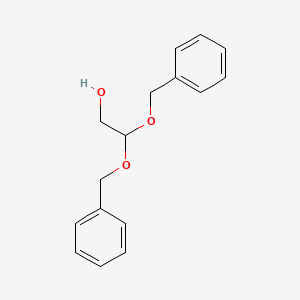
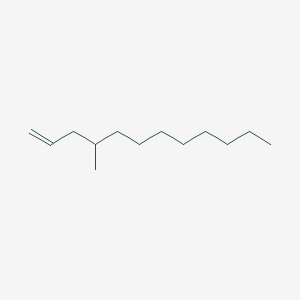
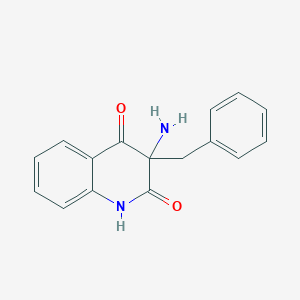
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
